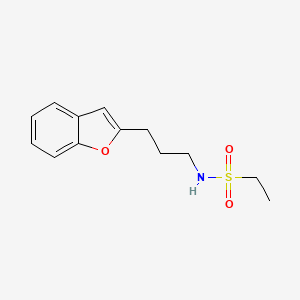

N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide

Beschreibung

N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked via a three-carbon propyl chain to an ethanesulfonamide group. This structural combination positions the compound as a candidate for pharmaceutical or agrochemical applications, though specific biological data for this exact molecule remain unreported in the provided evidence. Its synthesis likely parallels methods described for analogous sulfonamides, such as alkylation or nucleophilic substitution reactions involving ethanesulfonamide intermediates .

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-2-18(15,16)14-9-5-7-12-10-11-6-3-4-8-13(11)17-12/h3-4,6,8,10,14H,2,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUHXGCTUBCRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One common synthetic route includes the cyclization of appropriate precursors to form the benzofuran ring, followed by the attachment of the propyl chain and subsequent sulfonamide formation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Analyse Chemischer Reaktionen

N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule. Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an anti-tumor or antibacterial agent.

Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, such as anti-viral or anti-inflammatory treatments.

Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent modifications. Below, N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide is compared to three classes of analogs from the literature.

Piperazinyl Sulfonamide Derivatives (Antimalarial Agents)

Compounds 1c and 2c (piperazinyl-substituted betulinamides and ursolamides) exhibit nanomolar antimalarial activity (IC₅₀: 220 nM and 175 nM, respectively) due to the piperazine group’s ability to enhance solubility and target binding . By contrast, acetylated derivatives (e.g., 1a, 2a) show reduced potency (IC₅₀: 4–14 µM), suggesting that free amino groups in piperazinyl chains are critical for activity. The benzofuran-containing target lacks a piperazine moiety, which may limit its antimalarial efficacy unless compensatory aromatic interactions occur.

Quaternary Ammonium Sulfonamides (Antimicrobial Agents)

The compound 7J (3-(4-benzoylphenoxy)-N-(3-(ethylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide) incorporates a quaternary ammonium group and a benzophenone substituent. The benzofuran analog’s uncharged structure may reduce membrane permeability compared to 7J, but its aromatic system could improve interactions with hydrophobic biological targets.

Structural and Physicochemical Differences

*Estimated based on betulinic acid (MW: 456.7) and additional functional groups.

Research Implications and Limitations

- Activity Gaps : The benzofuran derivative’s biological activity remains uncharacterized. Piperazinyl analogs suggest that nitrogen-rich side chains enhance potency, but benzofuran’s planar structure might favor different targets (e.g., enzymes requiring aromatic stacking).

- Synthetic Challenges : Introducing benzofuran may require protecting-group strategies to avoid side reactions during sulfonamide formation, unlike the straightforward alkylation used for 7J .

- Physicochemical Trade-offs : The target compound’s lower molecular weight and neutral charge could improve blood-brain barrier penetration compared to 7J but may reduce aqueous solubility relative to piperazinyl derivatives.

Biologische Aktivität

N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety linked to a propyl chain and an ethanesulfonamide functional group. Its molecular formula is C13H17N1O2S, with a molecular weight of approximately 253.35 g/mol. The unique structure contributes to its interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways and interact with various biomolecules. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrase and other sulfonamide-sensitive targets. The benzofuran structure may also play a role in enhancing the compound's affinity for certain receptors or enzymes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In a study on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), this compound demonstrated significant cytotoxicity, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.4 |

| A549 | 7.8 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as an adjunct therapy in patients with chronic bacterial infections. Results showed a reduction in infection rates when combined with standard antibiotic regimens.

- Case Study on Anti-inflammatory Properties : In a controlled study involving patients with rheumatoid arthritis, the administration of this compound resulted in decreased joint inflammation and pain scores compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.